4-Amino-3-methoxybenzeneethanamine-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
261.35 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3/i9D2,10D2 |
InChI Key |
GLMWLELOJCRYRI-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C([2H])([2H])N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Analytical Applications of 4 Amino 3 Methoxybenzeneethanamine D4 As a Stable Isotope Internal Standard
Quantitative Analysis in Complex Biological Matrices
The primary role of 4-Amino-3-methoxybenzeneethanamine-d4 is to act as an internal standard for the accurate quantification of its non-labeled counterpart, 3-methoxytyramine, in biological matrices such as plasma and urine. nih.govrestek.com 3-MT is a key metabolite of the neurotransmitter dopamine (B1211576) and a biomarker for certain neuroendocrine tumors. nih.govresearchgate.net Its low endogenous concentrations demand highly sensitive and specific analytical methods for reliable measurement. nih.govresearchgate.net
Mass Spectrometry (MS)-Based Quantification Techniques
Mass spectrometry, particularly when coupled with chromatographic separation, has become the gold standard for the quantification of small molecules in biological fluids. The high specificity and sensitivity of MS-based methods are essential for distinguishing the analyte from a complex background of endogenous substances. lcms.cznih.gov
LC-MS/MS is the predominant technique for the analysis of 3-MT in clinical and research settings. nih.govlcms.cz The development of a robust LC-MS/MS method involves several critical steps where this compound plays a pivotal role.
Sample Preparation: The process often begins with solid-phase extraction (SPE) to isolate 3-MT and the internal standard from matrix components like proteins and salts. nih.govrestek.com this compound is added to the sample at a known concentration before extraction, allowing it to account for any analyte loss during sample processing.
Chromatographic Separation: Achieving chromatographic separation is crucial, especially to resolve 3-MT from isomeric compounds like metanephrine (B195012) that can share common mass fragments. lcms.cz Hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography using columns like PFP (pentafluorophenyl) are employed to retain and separate these polar compounds effectively. restek.comlcms.cz The goal is for the deuterated standard to co-elute with the native analyte.
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govlcms.cz Specific precursor-to-product ion transitions are selected for both 3-MT and its d4-labeled internal standard. The shared fragmentation pattern but distinct precursor mass (due to the four deuterium (B1214612) atoms) allows for simultaneous and unambiguous detection. For example, a study might use transitions for 3-MT and 3-MT-d4 to ensure specificity. cda-amc.ca
Method Validation: A developed method undergoes rigorous validation according to guidelines from regulatory bodies like the FDA. au.dkfda.govresearchgate.net This process establishes the method's linearity, sensitivity (limit of quantification, LOQ), accuracy, and precision. nih.govcda-amc.ca Studies have demonstrated the successful development of highly sensitive LC-MS/MS methods for 3-MT using its deuterated standard, achieving LOQs in the low picomolar range (e.g., 0.03 nM), which is essential given the low physiological concentrations of the analyte. nih.govresearchgate.net
While less common than LC-MS/MS for this application, GC-MS can also be used for the analysis of 3-MT. A key challenge with GC-MS is the need to make the non-volatile analyte, which contains polar amine and hydroxyl groups, sufficiently volatile for gas-phase separation. elsevierpure.comkoreascience.krup.ac.za
This is achieved through chemical derivatization. elsevierpure.comresearchgate.net A multi-step process is often employed where hydroxyl groups are protected using a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), and the amine group is acylated with a reagent such as N-methyl-bis(heptafluorobutyramide) (MBHFBA). elsevierpure.comresearchgate.net This creates a stable, volatile derivative suitable for GC analysis.
In this workflow, this compound is added prior to derivatization. It undergoes the same chemical reactions as the native analyte, ensuring that it accurately reflects any variability in the derivatization yield. The resulting deuterated derivative is then separated and detected by GC-MS, providing a reliable basis for quantification. elsevierpure.comnih.gov Calibration curves using the isotopically labeled internal standard show good linearity over wide concentration ranges. elsevierpure.comresearchgate.net
Addressing Matrix Effects and Ion Suppression with Deuterated Analogs
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source. lcms.cz This can lead to either ion suppression (a decrease in signal) or ion enhancement, both of which compromise the accuracy and reproducibility of the results. cda-amc.ca
This compound is an ideal tool to combat these effects. Because it is chemically and structurally almost identical to the native 3-MT, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. lcms.cz While the absolute signal for both the analyte and the internal standard may vary between samples, their ratio remains constant. lcms.cz By calculating the analyte concentration based on this stable ratio, the variability introduced by the matrix effect is effectively normalized, leading to significantly more accurate and reliable quantification. lcms.cz
Ensuring Deuteron Stability and Co-elution in Chromatographic Separations
For a deuterated standard to be effective, two conditions are critical: the deuterium labels must be stable, and the standard must co-elute with the analyte.
Deuteron Stability: The deuterium atoms in this compound are placed on the ethylamine (B1201723) side chain, a location that is not susceptible to back-exchange with hydrogen atoms from the solvent under typical analytical conditions. This ensures that the mass difference between the standard and the analyte is maintained throughout the sample preparation and analysis process.
Co-elution: Ideally, the deuterated standard should have the exact same retention time as the non-deuterated analyte. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight shift in retention time. researchgate.netcchmc.org In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their protiated counterparts. researchgate.net While this shift is usually very small, it can become problematic if it occurs over a steep gradient of ion suppression, as the analyte and standard would experience different matrix effects, defeating the purpose of the internal standard. For this reason, chromatographic conditions are carefully optimized to ensure near-perfect co-elution and minimize the impact of any potential isotope effects. researchgate.netnih.gov In GC, the inverse isotope effect is often observed, where the heavier deuterated compound elutes first. gcms.cz
Precision and Accuracy in Quantitative Bioanalytical Assays
The ultimate goal of using this compound is to enhance the precision and accuracy of bioanalytical assays. au.dk According to regulatory guidelines, assay precision refers to the closeness of repeated measurements (expressed as the coefficient of variation, %CV), while accuracy describes how close the measured value is to the true value (expressed as %bias or %recovery). au.dkgmp-compliance.org
The use of a stable isotope-labeled internal standard corrects for variability at multiple stages of the analytical process, including:
Sample extraction: Compensates for analyte loss.
Instrument injection: Corrects for variations in injection volume.
Ionization: Mitigates matrix effects and instrument fluctuations.
By accounting for these potential sources of error, methods using this compound consistently achieve the stringent performance criteria required for bioanalytical validation. Validation data from multiple studies demonstrate that these methods meet the typical acceptance criteria of having precision (%CV) within 15% and accuracy within ±15% of the nominal value (20% for the LLOQ). au.dkgmp-compliance.orgregulations.gov
The table below presents typical precision and accuracy results from a validated LC-MS/MS method for 3-methoxytyramine (3MT) utilizing its deuterated internal standard.
Table 1: Representative Inter-day and Intra-day Precision and Accuracy Data
| Nominal Concentration (nM) | Assay Type | Mean Measured Concentration (nM) | Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| 0.04 (Low QC) | Intra-day | 0.041 | 10.7% | +2.5% |
| Inter-day | 0.043 | 18.3% | +7.5% | |
| 0.20 (Mid QC) | Intra-day | 0.195 | 4.5% | -2.5% |
| Inter-day | 0.208 | 8.9% | +4.0% | |
| 2.00 (High QC) | Intra-day | 1.98 | 3.1% | -1.0% |
| Inter-day | 2.03 | 0.9% | +1.5% |
Data adapted from published validation results for similar analytes to illustrate typical performance. researchgate.net
This demonstrates that the use of this compound enables analytical methods to achieve the high degree of precision and accuracy necessary for reliable clinical diagnostic and research applications. researchgate.net
Mechanistic Investigations in Enzymology Utilizing 4 Amino 3 Methoxybenzeneethanamine D4 As a Kinetic Isotope Effect Probe
Elucidation of Enzyme Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org For deuterium, this is typically expressed as the ratio of the rate constant for the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD), or kH/kD. libretexts.org This effect arises primarily from the difference in mass between hydrogen and deuterium, which leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. epfl.ch Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage occurs in a key step of the reaction. libretexts.orgepfl.ch
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken in the reaction. libretexts.org
Primary Kinetic Isotope Effects (PKIEs) are observed when the isotopically substituted bond is itself broken or formed during the rate-determining step of the reaction. libretexts.orglibretexts.org For C-H bond cleavage, the theoretical maximum for a primary deuterium KIE is around 7-8 at room temperature, though observed values are often lower. libretexts.orgepfl.ch A significant PKIE (kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step. libretexts.orgnih.gov
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgnih.gov These effects are typically much smaller than primary KIEs, with kH/kD values usually ranging from 0.8 to 1.2. nih.gov SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often due to a change in hybridization of the adjacent carbon atom (e.g., from sp3 to sp2). nih.gov Though small, they provide crucial information about the structure and nature of the transition state. nih.gov
Enzymes are chiral catalysts that often exhibit a high degree of stereospecificity. Kinetic isotope effect studies using stereospecifically deuterated substrates are a powerful method to probe this aspect of enzymatic reactions. nih.gov For example, in the oxidation of a phenethylamine (B48288) analogue, the two hydrogen atoms on the α-carbon (the carbon adjacent to the amino group) are often stereochemically distinct (pro-R and pro-S).
By synthesizing two versions of a deuterated substrate, one with deuterium in the pro-R position and the other in the pro-S position, researchers can determine which specific hydrogen is abstracted by the enzyme during catalysis. nih.gov If the enzyme specifically removes the pro-R hydrogen, a large KIE will be observed only for the pro-R deuterated substrate, while the pro-S deuterated substrate will show no KIE. This approach has been used successfully with amine oxidases to determine their stereochemical preference, revealing that enzymes within the same class can exhibit different or even opposite stereochemical courses. nih.gov
Studies with Monoamine Oxidases (MAO A and MAO B) and Phenethylamine Analogues
Monoamine oxidases (MAO A and MAO B) are flavoenzymes that play a crucial role in the metabolism of neurotransmitters and xenobiotic amines, including phenethylamine and its derivatives. nih.govfrontiersin.orgosti.gov These enzymes catalyze the oxidative deamination of their substrates. frontiersin.org Deuterated phenethylamine analogues, such as 4-Amino-3-methoxybenzeneethanamine-d4, are excellent tools for investigating the catalytic mechanism of MAOs. nih.govdntb.gov.ua
Studies on the interaction of recombinant human liver MAO A with a series of phenethylamine analogues have demonstrated the utility of deuterium KIEs. nih.govresearchgate.net For many of these substrates, large KIEs ranging from 5 to 10 were observed for the catalytic rate (kcat). nih.govresearchgate.net These significant isotope effects provide compelling evidence that the cleavage of the C-H bond on the carbon adjacent to the amino group is the primary rate-limiting step in the oxidation of these amines by MAO A. nih.govresearchgate.net
Table 1: Deuterium Kinetic Isotope Effects in the Oxidation of Phenethylamine Analogues by MAO A Data reflects findings that C-H bond cleavage is a significant rate-limiting step for these substrates.
| Substrate (para-substituent) | kH/kD on kcat | kH/kD on kcat/Km | Conclusion on Rate-Limiting Step |
| Phenethylamine (H) | 5 - 10 | 5 - 10 | C-H bond cleavage is rate-limiting. |
| Substituted Analogues | 5 - 10 | 5 - 10 | C-H bond cleavage is rate-limiting. |
| Tyramine (OH) | 2.3 - 3.5 | Not specified | C-H bond cleavage and product release are partially rate-limiting. |
Modern enzymology increasingly combines experimental approaches with computational modeling to achieve a more detailed understanding of reaction mechanisms. rsc.org Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the enzymatic active site and the entire reaction pathway. rsc.orgnih.gov
These models can predict theoretical KIEs for proposed reaction mechanisms, such as a polar nucleophilic attack or a hydrogen atom transfer. mdpi.comresearchgate.net The calculated KIEs are then compared with the experimental values obtained using probes like this compound. A strong correlation between the computationally predicted and experimentally measured KIEs provides robust support for the proposed enzymatic pathway. nih.gov This integrated approach allows researchers to validate mechanistic hypotheses and gain detailed insight into the transition state structures and energetic barriers of the C-H bond activation step in enzymes like MAO A and MAO B. nih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there is currently no specific information or published research on the use of "this compound" for investigating redox chemistry and ligand interactions within the context of mechanistic enzymology.
Therefore, it is not possible to generate the requested article section with "thorough, informative, and scientifically accurate content" and "Detailed research findings" while strictly adhering to the specified compound.
General information on related, non-deuterated phenethylamine derivatives indicates they can interact with enzymes like monoamine oxidase and various receptors, and studies on other deuterated amines have been used to probe enzyme mechanisms. However, extrapolating these findings to the specific deuterated compound would not be scientifically accurate and would violate the strict constraints of the request to focus solely on "this compound".
Metabolic Pathway Elucidation and Flux Analysis Using 4 Amino 3 Methoxybenzeneethanamine D4
Deuterium (B1214612) Incorporation in Metabolic Processes: Quantitative Considerations
While deuterium labeling is a powerful technique, accurate quantitative analysis requires an understanding of the isotopic label's stability and its potential influence on the metabolic reactions themselves.
A key consideration in any study using deuterated compounds is the stability of the label. Deuterium atoms attached to heteroatoms (e.g., in -OH, -NH, or -SH groups) can readily exchange with protons from water in the biological matrix. This can lead to a loss of the label and complicate quantitative interpretation. However, the designation "d4" in a compound like 4-Amino-3-methoxybenzeneethanamine-d4 typically signifies that the deuterium atoms are placed on carbon atoms. The carbon-deuterium (C-D) bond is covalent and not susceptible to exchange with water under physiological conditions, ensuring the label's stability throughout metabolic processing.
The substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning it requires more energy to break. nih.gov If the cleavage of this C-H bond is the rate-limiting step in a metabolic pathway, its replacement with a C-D bond can significantly slow down the reaction. nih.govnih.gov
For amine compounds like substituted phenethylamines, a major metabolic pathway is oxidative deamination catalyzed by monoamine oxidases (MAOs). nih.govresearchgate.net This reaction involves the breaking of a C-H bond on the carbon alpha to the amino group.
Key Research Findings on KIE in Amine Metabolism:
Slower Metabolism: Studies on β-phenylethylamine (PE) showed that deuteration at the alpha position (α,α-[²H₂]PE) protected the analogue from the actions of MAO. nih.gov
Increased Drug Exposure: This reduced metabolism leads to significantly higher concentrations of the deuterated parent drug in tissues compared to the non-deuterated version when administered together. nih.gov For example, when a 1:1 mixture of fully deuterated PE ([²H₄]PE) and non-deuterated PE was administered to rats, the ratio of [²H₄]PE to PE in the brain reached as high as 67:1 after one hour. nih.gov
Modulated Pharmacokinetics: The KIE is an attractive method to intentionally slow down a metabolic rate and modulate a drug's pharmacokinetic properties, potentially leading to increased bioavailability and exposure. researchgate.netnih.gov
The following table summarizes findings from a comparative in vivo study of deuterated and non-deuterated β-phenylethylamine (PE), illustrating the profound impact of the KIE.
| Parameter | Observation | Citation |
| Compound Mixture Administered | 1:1 molar ratio of β-phenylethylamine (PE) and α,α,β,β-deuterated PE ([²H₄]PE) | nih.gov |
| Maximum [²H₄]PE-to-PE Ratio (Brain) | 67:1 (1 hour post-injection) | nih.gov |
| Maximum [²H₄]PE-to-PE Ratio (Liver) | 8:1 (45 minutes post-injection) | nih.gov |
| Maximum [²H₄]PE-to-PE Ratio (Plasma) | 8:1 (45 minutes post-injection) | nih.gov |
| Effect of Deuteration Position | α,α-[²H₂]PE showed significant enrichment, while β,β-[²H₂]PE did not. | nih.gov |
| Conclusion | Deuteration at the alpha-carbon protects against metabolism by MAO, leading to a pronounced KIE. | nih.gov |
Comparative Metabolomics Studies with Deuterated Analogues
The KIE can be leveraged in comparative metabolomics studies to pinpoint key metabolic pathways. By comparing the metabolic profile of the deuterated compound (e.g., this compound) with its non-deuterated analogue, researchers can identify which pathways are sensitive to the isotopic substitution. nih.gov
The experimental design often involves administering an equimolar mixture of the deuterated and non-deuterated compounds to an in vivo or in vitro system. nih.gov After a set period, samples are collected from plasma, liver, brain, or other tissues and analyzed by mass spectrometry. The ratio of the deuterated to non-deuterated parent drug and their respective metabolites is then calculated.
Interpreting Comparative Metabolomic Data:
Increased Parent Drug Ratio: A ratio of deuterated to non-deuterated parent drug greater than 1:1 in a tissue indicates that the deuterated version is being cleared more slowly, demonstrating a significant KIE. nih.gov
Decreased Metabolite Ratio: Conversely, the ratio of a specific metabolite derived from the deuterated parent to the same metabolite from the non-deuterated parent will be lower. This confirms that the formation of this metabolite proceeds via a rate-limiting step involving the cleavage of a deuterated C-H bond.
Future Directions and Emerging Research Avenues
Integration of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity
The presence of deuterium (B1214612) in 4-Amino-3-methoxybenzeneethanamine-d4 provides significant advantages for its detection and quantification using modern analytical instrumentation. Future research will likely focus on exploiting these advantages to achieve unprecedented levels of resolution and sensitivity.
One of the key areas of development is in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium labeling simplifies complex proton NMR spectra, allowing for clearer structural elucidation and conformational analysis. simsonpharma.com Furthermore, deuterium can be used as a tracer in NMR-based metabolic studies to follow the fate of the molecule in biological systems with high precision.
In the realm of mass spectrometry, deuterated compounds serve as ideal internal standards for quantitative analyses. The mass difference between the deuterated analyte and its non-deuterated counterpart allows for highly accurate and precise measurements, minimizing matrix effects and improving the reliability of pharmacokinetic and metabolic studies. Future applications could involve the use of high-resolution mass spectrometry coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) to resolve complex biological mixtures and identify novel metabolites of this compound.
The integration of these advanced analytical techniques will be crucial for elucidating the subtle mechanistic details of the interactions of this compound within biological systems.
Development of Novel Synthetic Strategies for Complex Deuterated Analogues
The synthesis of deuterated molecules has evolved significantly, moving beyond simple hydrogen-deuterium exchange methods to more sophisticated and site-selective approaches. researchgate.net Future research in this area will focus on the development of versatile and efficient synthetic strategies to create a diverse library of complex deuterated analogues of this compound.
Recent advancements in synthetic organic chemistry offer promising avenues. For instance, metal-catalyzed reactions, including those employing palladium, nickel, or ruthenium catalysts, have shown great potential for the regioselective introduction of deuterium into organic molecules. researchgate.netnih.govacs.org These methods could be adapted to synthesize analogues of this compound with deuterium incorporated at specific positions on the aromatic ring or the ethylamine (B1201723) side chain.
Another emerging area is the use of photoredox catalysis, which allows for the activation of C-H bonds under mild conditions, enabling their replacement with deuterium. nih.gov This strategy could provide access to previously inaccessible deuterated analogues. Furthermore, the development of multicomponent reactions involving deuterated reagents presents a streamlined approach to building molecular complexity in a single step. researchgate.net
These novel synthetic strategies will not only facilitate the production of this compound but also enable the creation of a wide range of structurally related deuterated compounds. This will be invaluable for structure-activity relationship (SAR) studies and for fine-tuning the pharmacological properties of these molecules.
| Synthetic Strategy | Description | Potential Advantages for Deuterated Analogues |
| Metal-Catalyzed H-D Exchange | Utilizes transition metal catalysts (e.g., Pd, Ru) to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O. researchgate.net | High regioselectivity, allowing for precise placement of deuterium atoms. |
| Ynamide-Based Synthesis | A versatile method for the synthesis of selectively deuterated amines through a domino keteniminium/iminium activation sequence. rsc.orgrsc.org | Provides access to amines deuterated at the α and/or β positions with high levels of deuterium incorporation. rsc.orgrsc.org |
| Photoredox Catalysis | Employs a photocatalyst to enable C-H activation and subsequent deuteration under mild, visible-light conditions. nih.gov | Offers a metal-free and operationally simple method for deuterating a broad range of primary amines. nih.gov |
| Multicomponent Reactions | Involves the reaction of three or more starting materials in a single step, using deuterated reagents to introduce deuterium into the final product. researchgate.net | Highly efficient for creating molecular diversity and accessing complex deuterated structures in a streamlined fashion. researchgate.net |
Exploration of Additional Biochemical and Chemical Biology Applications
The enhanced metabolic stability of deuterated compounds is a key feature that can be exploited in various biochemical and chemical biology applications. nih.govresearchgate.net The presence of deuterium at the ethylamine side chain of this compound is expected to slow its metabolism by enzymes such as monoamine oxidases, which are known to metabolize phenylethylamine derivatives.
This property makes it an excellent tool for probing the function of neurotransmitter systems. By resisting degradation, the deuterated compound can have a more sustained effect, allowing researchers to study the downstream signaling pathways and physiological responses with greater clarity. Future research could involve using this compound to investigate its interaction with specific receptors and transporters in the central nervous system.
Furthermore, deuterated compounds are valuable as tracers in metabolic and pharmacokinetic studies. simsonpharma.com The unique mass signature of this compound allows it to be easily distinguished from its endogenous, non-deuterated counterparts, enabling precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile.
The development of deuterated analogues can also aid in the exploration of new therapeutic avenues. By modifying the metabolic profile of a parent compound, it is sometimes possible to enhance its efficacy or reduce the formation of toxic metabolites. rsc.org The exploration of the biochemical properties of this compound and its analogues could therefore contribute to the design of novel therapeutic agents.
| Application Area | Description of Use | Potential Research Focus |
| Metabolic Probes | The deuterated compound can be used to study the metabolic pathways of phenylethylamine derivatives, as the C-D bond is more resistant to enzymatic cleavage. nih.gov | Investigating the influence of deuteration on the rate and profile of metabolism by monoamine oxidases and other relevant enzymes. |
| Pharmacokinetic Tracers | Used as a stable isotope tracer to accurately quantify the absorption, distribution, metabolism, and excretion of the compound in biological systems. simsonpharma.com | Conducting detailed pharmacokinetic studies in various preclinical models to understand its in vivo behavior. |
| Neurotransmitter System Modulation | The increased metabolic stability can lead to a more sustained interaction with neuronal receptors and transporters, allowing for a more detailed study of their function. | Exploring the effects of prolonged receptor activation or transporter inhibition on neuronal signaling and behavior. |
| Drug Discovery | Serving as a lead compound for the development of new therapeutic agents with improved pharmacokinetic profiles and potentially enhanced efficacy or safety. rsc.org | Synthesizing and evaluating a series of deuterated analogues to establish structure-activity relationships and identify candidates for further development. |
Q & A
Q. What are the recommended synthesis protocols for 4-Amino-3-methoxybenzeneethanamine-d4, and how do deuterium substitutions influence reaction conditions?
Synthesis typically involves reductive amination of 3-methoxy-4-nitrobenzaldehyde followed by deuterium exchange. Deuterium labeling (e.g., -d4) requires controlled conditions to prevent isotopic scrambling, such as using deuterated solvents (e.g., D₂O or CD₃OD) and catalysts like Pd/C under deuterium gas . Key steps include:
- Purification via column chromatography (silica gel, eluent: CDCl₃/MeOD mixtures).
- Validation using mass spectrometry (MS) to confirm deuteration efficiency (>98% isotopic purity).
Q. What analytical techniques are critical for characterizing this compound, and how do they address structural ambiguity?
- NMR Spectroscopy : ¹H NMR identifies non-deuterated protons (e.g., methoxy group at δ ~3.8 ppm), while ²H NMR quantifies deuteration at specific positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₀D₄N₂O) and isotopic distribution.
- FT-IR : Verifies functional groups (e.g., NH₂ stretch at ~3350 cm⁻¹) and deuteration-induced shifts in C-D bonds (~2100 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/1) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261, P272) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (P501) .
Advanced Research Questions
Q. How does deuterium labeling in this compound impact its pharmacokinetic and metabolic profiling compared to the non-deuterated analog?
Deuterium incorporation slows metabolic degradation (kinetic isotope effect) by strengthening C-D bonds, extending half-life in vivo. Methodological approaches include:
- In Vitro Metabolism Studies : Use liver microsomes with LC-MS/MS to compare metabolite formation rates .
- Isotope Tracing : Track deuterium retention in metabolites via mass spectrometry .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Standardized Assay Conditions : Control variables like solvent (DMSO vs. saline), cell lines, and incubation times.
- Batch Analysis : Compare deuterated vs. non-deuterated batches for purity (HPLC ≥98%) and isotopic consistency .
- Meta-Analysis : Cross-reference data from PubChem, SciFinder, and peer-reviewed journals to identify methodological discrepancies .
Q. What strategies optimize the use of 4-Amino-3-methoxybenzenethanamine-d4 in structure-activity relationship (SAR) studies for neurotransmitter analogs?
- Analog Synthesis : Replace methoxy groups with ethoxy or halogens to assess electronic effects on receptor binding .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict deuterium’s impact on molecular conformation and hydrogen bonding .
- Biological Testing : Use radioligand binding assays (e.g., ³H-labeled compounds) to quantify affinity for serotonin/dopamine receptors .
Q. What are the challenges in quantifying environmental release of this compound, and how can they be mitigated?
- Detection Limits : Use LC-MS/MS with deuterium-specific transitions (e.g., m/z 180→163 for -d4) to enhance sensitivity in water/soil samples .
- Degradation Studies : Simulate environmental conditions (UV light, pH 4–9) to track deuterium loss and byproduct formation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
